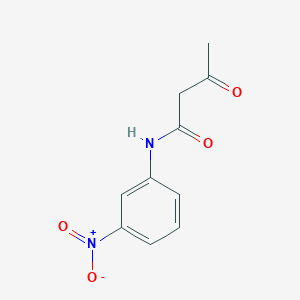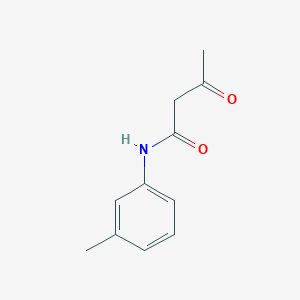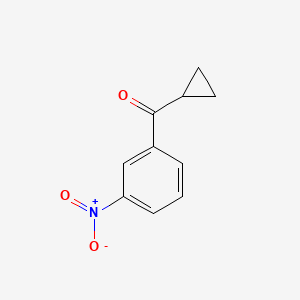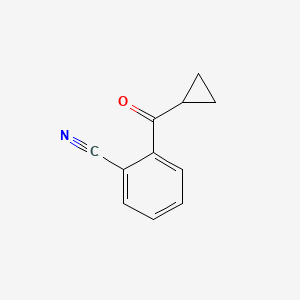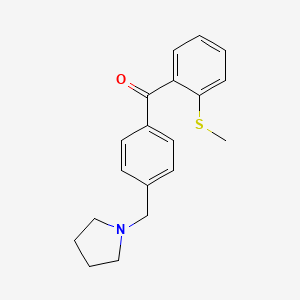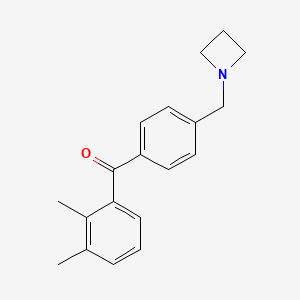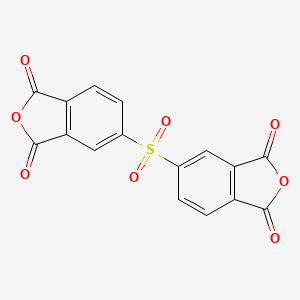
3,3',4,4'-Diphenylsulfonetetracarboxylic dianhydride
Overview
Description
1,3-Isobenzofurandione, 5,5’-sulfonylbis- is a chemical compound with the molecular formula C16H6O8S. It is also known by other names such as 4,4’-sulfonyldiphthalic anhydride and 3,3’,4,4’-diphenylsulfonetetracarboxylic dianhydride . This compound is characterized by its white to light yellow powder or crystal appearance and is commonly used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Isobenzofurandione, 5,5’-sulfonylbis- can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with sulfuric acid, followed by cyclization to form the desired compound . The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 1,3-Isobenzofurandione, 5,5’-sulfonylbis- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, 5,5’-sulfonylbis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfoxide derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, which have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
1,3-Isobenzofurandione, 5,5’-sulfonylbis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 5,5’-sulfonylbis- involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . Its sulfonyl groups play a crucial role in these interactions, facilitating the formation of stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Sulfonyldiphthalic anhydride
- 3,3’,4,4’-Diphenylsulfonetetracarboxylic dianhydride
- 1,3-Isobenzofurandione, 5,5’-[sulfonylbis(4,1-phenylenethio)]bis-
Uniqueness
1,3-Isobenzofurandione, 5,5’-sulfonylbis- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it valuable in both scientific research and industrial applications .
Properties
IUPAC Name |
5-[(1,3-dioxo-2-benzofuran-5-yl)sulfonyl]-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O8S/c17-13-9-3-1-7(5-11(9)15(19)23-13)25(21,22)8-2-4-10-12(6-8)16(20)24-14(10)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBXLZQQVCDGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073299 | |
| Record name | 1,3-Isobenzofurandione, 5,5'-sulfonylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-99-0 | |
| Record name | 3,3′,4,4′-Diphenyl sulfone tetracarboxylic dianhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Isobenzofurandione, 5,5'-sulfonylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Isobenzofurandione, 5,5'-sulfonylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-sulfonylbis(2-benzofuran-1,3-dione) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula, weight, and key spectroscopic data for DPSDA?
A1: DPSDA has the molecular formula C20H10O10S and a molecular weight of 442.36 g/mol. Key spectroscopic data includes characteristic peaks in infrared (IR) spectroscopy corresponding to the anhydride carbonyl groups and sulfone group.
Q2: What are the solubility characteristics of DPSDA?
A2: DPSDA shows limited solubility in common organic solvents. It is typically dissolved in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) for polymerization reactions. [, , , ]
Q3: Can DPSDA be used in the synthesis of metal-organic frameworks (MOFs)?
A4: Yes, DPSDA acts as a V-shaped linker in the formation of Al3+-based MOFs, such as CAU-11-COOH. [, ] This MOF exhibits Lewis acidity at the metal center and uncoordinated carboxyl groups, making it a promising heterogeneous catalyst.
Q4: How does CAU-11-COOH catalyze the synthesis of cyclic carbonates?
A5: CAU-11-COOH, in conjunction with a co-catalyst like tetrabutylammonium bromide (TBAB), effectively catalyzes the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding cyclic carbonates under mild, solvent-free conditions. [] The Lewis acidic metal center, uncoordinated carboxyl groups, and nucleophilic bromide anion work synergistically to facilitate this reaction.
Q5: Have computational studies been performed on DPSDA-based materials?
A6: Yes, computational studies have been employed to investigate the relationship between the structure of DPSDA-derived polymers and their memory device performance. Molecular simulations revealed that electron affinity and dipole moment, influenced by the electron-withdrawing nature of DPSDA, play a crucial role in determining memory characteristics like retention time and switching voltage. []
Q6: How do structural modifications of DPSDA affect the properties of the resulting polymers?
A7: Modifying the anhydride units of DPSDA to imides can negatively impact the room-temperature phosphorescence (RTP) performance, decreasing both lifetime and quantum yield. [] The presence of multiple intermolecular interactions in the unmodified DPSDA structure is believed to restrict nonradiative decay and enhance spin-orbit coupling, leading to improved RTP properties.
Q7: Are there any alternative compounds with similar applications to DPSDA?
A8: Yes, other aromatic tetracarboxylic dianhydrides, such as pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), 4,4'-oxydiphthalic anhydride (ODPA), and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), are commonly used in polyimide synthesis. [, , , , ] The choice of dianhydride influences the final polymer's properties, including solubility, thermal stability, and mechanical strength.
Q8: What characterization techniques are commonly employed to study DPSDA and its derivatives?
A9: Various techniques are used to characterize DPSDA and its derivatives, including:* Spectroscopy: Infrared (IR), Nuclear Magnetic Resonance (NMR) [, , ]* Thermal Analysis: Thermogravimetric analysis (TGA), Differential scanning calorimetry (DSC) [, , ]* Microscopy: Scanning electron microscopy (SEM), Atomic force microscopy (AFM) [, ]* Surface Analysis: X-ray photoelectron spectroscopy (XPS), Contact angle measurements [, ]
Q9: How has the research on DPSDA-based materials evolved?
A10: Research on DPSDA has transitioned from focusing solely on high-performance polymers like polyimides to exploring its use in diverse applications, such as gas separation membranes, [] memory devices, [, ] and heterogeneous catalysis. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




